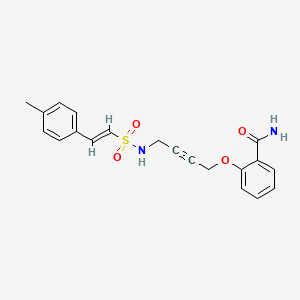

N-(2-((4-(1H-四唑-1-基)苯基)氨基)-2-氧代乙基)-6-氧代-1,6-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

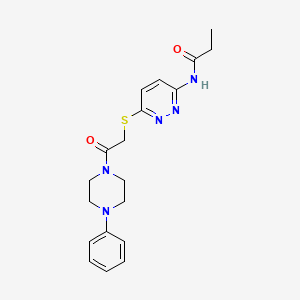

The compound contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences . The compound also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom. Amides play a significant role in the biochemistry of life.

Molecular Structure Analysis

The tetrazole ring in the compound can exhibit tautomeric behavior, which is the ability of a compound to exist in two or more readily interconvertible forms . This can affect the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole and amide groups. Tetrazoles can participate in various reactions such as substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole ring could potentially make the compound a good hydrogen bond acceptor .科学研究应用

高效不对称合成在治疗应用中的应用

一种针对人乳头瘤病毒感染的化合物的有效不对称合成工艺展示了特定结构成分在医药应用中的重要性。此工艺强调了不对称还原胺化的作用以及合成中高产率和选择性的潜力(Boggs 等,2007)[https://consensus.app/papers/asymmetric-synthesis-boggs/2a90b94187a153a080422409bd85ec7c/?utm_source=chatgpt]

选择性激酶抑制剂的发现

选择性 Met 激酶抑制剂的发现和开发展示了特定化学修饰对酶效力、溶解性和选择性的显著影响。这项研究强调了精心设计的分子在癌症治疗中的治疗潜力(Schroeder 等,2009)[https://consensus.app/papers/discovery-schroeder/38a92109b3155d35ab80ddca0c441c0f/?utm_source=chatgpt]

抗过敏剂的合成和评价

N-四唑基吡啶羧酰胺的合成和评价用于抗过敏活性突出了特定取代基和官能团在调节生物活性中的作用。这项研究有助于理解化学结构如何影响药理效应(Honma 等,1984)[https://consensus.app/papers/agents-n1htetrazol5yl2pyridinecarboxamides-honma/8e3daf6323f15406ac6bce5340d5c2f0/?utm_source=chatgpt]

作用机制

Target of Action

The primary target of N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is currently unknown . Compounds with similar structures, such as tetrazole derivatives, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various conditions, including pain, inflammation, and metabolic diseases .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond and hydrophobic interactions . The introduction of a 1H-tetrazol-5-yl group has been found to significantly increase the potency of certain compounds .

Biochemical Pathways

Based on the known metabolic pathways of related compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Based on the known effects of related compounds, it may have potential therapeutic effects in the treatment of various conditions, including pain, inflammation, and metabolic diseases .

未来方向

属性

IUPAC Name |

6-oxo-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3/c23-13-6-1-10(7-16-13)15(25)17-8-14(24)19-11-2-4-12(5-3-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,16,23)(H,17,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWUPCGJUYYKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNC(=O)C2=CNC(=O)C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)

![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)

![Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2823028.png)

![2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2823029.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)

![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)

![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)